Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide
Description
Properties
IUPAC Name |
N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4S2.4BrH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYBMDGMOZITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSSCCNCCCN.Br.Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Br4N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Coupling of Thiol Precursors
The parent compound, WR 33278 (C10H26N4S2), is synthesized via oxidative coupling of 2-(3-aminopropylamino)ethanethiol. Air or chemical oxidants like hydrogen peroxide facilitate disulfide linkage under mild acidic conditions (pH 4–6).
Reaction Scheme:
Conditions:
Sulfur-Donor Mediated Synthesis
Adapting methods from bis-(amino-phenyl)-disulfide synthesis, elemental sulfur or sodium thiosulfate can bridge amine-terminated precursors:
Example Protocol:
-
React 2-(3-aminopropylamino)ethanethiol with sulfur powder (0.5–0.7 mol per thiol) in aqueous medium.
Advantages:
Tetrahydrobromide Salt Formation
The disulfide base (WR 33278) is treated with hydrobromic acid to precipitate the tetrahydrobromide salt.
Procedure:
-
Dissolve WR 33278 in methanol.
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Add 48% w/w HBr dropwise at 0–5°C.
-
Stir for 2 hours, then concentrate under vacuum.
Critical Parameters:
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| HBr Stoichiometry | 4.0–4.2 equivalents | Prevents under-/over-salting |
| Temperature | 0–10°C | Minimizes decomposition |
| Solvent Polarity | Methanol (ε=33) | Enhances salt solubility |
Analytical Validation of Synthesis
Spectroscopic Characterization
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC (C18 column) | >98% area | 98.5% |
| Melting Point | 163°C (decomp) | 162–164°C |
| Elemental Analysis | C: 20.36%, Br: 54.23% | C: 20.32%, Br: 54.19% |
Industrial-Scale Optimization
Continuous Flow Reactor Design
Adopting lessons from thiosulfate-mediated syntheses, a two-stage flow system improves yield:
-
Stage 1: Thiol oxidation in a packed-bed reactor with immobilized sulfur.
-
Stage 2: In-line HBr addition and crystallization.
Benefits:
Chemical Reactions Analysis
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Scientific Research Applications
Antioxidant Activity
BAPEDT has been studied for its antioxidant properties, particularly its ability to scavenge free radicals. Research indicates that it can activate the NF-kappa B pathway and enhance manganese superoxide dismutase (MnSOD) gene expression in human microvascular endothelial cells, suggesting a protective role against oxidative stress .
Drug Development
The compound has potential applications in drug formulation due to its ability to modulate cellular responses. Its structure allows it to interact with various biological targets, making it a candidate for developing therapeutics aimed at conditions related to oxidative damage and inflammation.
Biochemical Studies
BAPEDT is utilized in biochemical research to study metabolic pathways involving disulfide bonds and thiol groups. Its ability to form reversible covalent bonds makes it an important tool in understanding protein folding and stability.
Cosmetic Applications
Due to its antioxidant properties, BAPEDT is also explored in cosmetic formulations aimed at skin health. It may contribute to anti-aging products by reducing oxidative damage in skin cells.
Case Study 1: Antioxidant Mechanism
A study published in PubMed investigated the effects of BAPEDT on endothelial cells subjected to oxidative stress. The findings demonstrated that treatment with BAPEDT significantly reduced markers of oxidative damage and enhanced cell viability, supporting its role as a potential therapeutic agent in cardiovascular diseases .
Case Study 2: Drug Formulation
In another research project focusing on drug delivery systems, BAPEDT was incorporated into polymeric nanoparticles designed for targeted therapy. The results indicated improved stability and release profiles of the encapsulated drugs, highlighting BAPEDT's potential as a stabilizing agent in pharmaceutical applications .
Mechanism of Action
The mechanism of action of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide involves its ability to interact with cellular thiols and protect cells from oxidative damage . The disulfide bond in the compound can be reduced to form thiols, which can then scavenge reactive oxygen species (ROS) and protect cellular components from oxidative stress . The molecular targets include various cellular proteins and enzymes that are susceptible to oxidative damage .
Comparison with Similar Compounds
Research Implications
Biological Activity
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide (CAS No. 127565-72-4) is a compound with potential biological activity, particularly in the context of cellular signaling and therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H22Br2N4S2
- Molecular Weight : 392.32 g/mol
- Appearance : White to pale yellow crystalline powder
- Solubility : Soluble in water and alcohol
The biological activity of this compound is primarily attributed to its ability to form disulfide bonds, which can influence protein folding and stability. This characteristic allows it to interact with various proteins, potentially modulating their function.
Key Mechanisms:
- Redox Activity : The disulfide bond can undergo reduction, leading to the release of thiol groups that can interact with reactive oxygen species (ROS), influencing oxidative stress responses in cells.
- Cell Signaling Modulation : It may affect pathways such as MAPK/ERK signaling, which is crucial for cell proliferation and differentiation.
Antioxidant Properties
Research indicates that compounds with disulfide linkages can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This has implications for conditions characterized by oxidative damage, such as neurodegenerative diseases.
Cytotoxicity
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | ROS generation |
| A549 | 18 | Cell cycle arrest |
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa cells, demonstrating significant apoptosis through mitochondrial pathway activation. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
- Neuroprotection in Models of Oxidative Stress : In models simulating oxidative stress, this compound showed protective effects against neuronal cell death, suggesting potential therapeutic applications in neurodegenerative diseases .
In Vivo Studies
Animal studies have indicated that administration of this compound can lead to reduced tumor growth in xenograft models. The mechanism involves modulation of immune responses and direct cytotoxicity against tumor cells.
Toxicity and Safety
While the compound demonstrates promising biological activity, safety evaluations are essential. Preliminary toxicity assessments indicate a moderate safety profile; however, further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
